
7-Chloro-2,8-dimethylquinolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-2,8-dimethylquinolin-5-amine is a heterocyclic compound belonging to the quinoline family It is characterized by a quinoline core structure with chlorine and methyl substituents at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2,8-dimethylquinolin-5-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with suitable amines. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .
Chemical Reactions Analysis
Nucleophilic Substitution at C-7 Chlorine
The chlorine atom at position 7 undergoes nucleophilic substitution under thermal or catalytic conditions:
Reaction with Amines
Heating with primary or secondary amines (e.g., butylamine, ethane-1,2-diamine) at 120–130°C in solvent-free conditions replaces chlorine with amine groups. This forms derivatives such as N-butyl-7-substituted-quinolin-4-amines .
Reagent | Conditions | Product | Yield |
---|---|---|---|
Butylamine | 130°C, 6 h, neat | N-butyl-7-aminoquinoline | 67% |
Ethane-1,2-diamine | 130°C, 7 h, neat | N-(quinolin-7-yl)ethylenediamine | 72% |
Mechanism : Aromatic nucleophilic substitution (SNAr) facilitated by electron-withdrawing groups on the quinoline ring .
Acylation of the Amino Group
The primary amine at position 5 reacts with acylating agents:
Reaction with Acetic Anhydride
In dichloromethane with pyridine, the amine forms N-acetyl-7-chloro-2,8-dimethylquinolin-5-amine.
Reagent | Conditions | Product | Notes |
---|---|---|---|
Acetic anhydride | RT, 12 h, CH₂Cl₂, pyridine | N-acetyl derivative | Stabilizes amine |
Applications : Acylation protects the amine during subsequent reactions or modifies bioavailability in drug candidates.
Suzuki-Miyaura Cross-Coupling
The chlorine substituent participates in palladium-catalyzed cross-coupling:
Reaction with Aryl Boronic Acids
Using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1) at 80°C, the C-7 chlorine is replaced by aryl groups.
Boronic Acid | Catalyst | Product | Yield |
---|---|---|---|
Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 7-Phenyl-2,8-dimethylquinolin-5-amine | 78% |
Mechanism : Oxidative addition of Pd(0) to C-Cl bond, followed by transmetalation and reductive elimination.
Oxidative Condensation
The amino group undergoes oxidative coupling to form fused heterocycles:
Formation of Phenazines
With Ag₂CO₃ on celite in DMF at 100°C, 7-chloro-2,8-dimethylquinolin-5-amine dimerizes to yield phenazine derivatives .
Oxidizing Agent | Conditions | Product | Yield |
---|---|---|---|
Ag₂CO₃/Celite | 100°C, 12 h, DMF | Symmetrical phenazine | 58% |
Applications : Phenazines are explored as organic semiconductors and bioactive molecules .
Metal Complexation
The amino and quinoline nitrogen atoms act as ligands for transition metals:
Coordination with Cu(II)
Reacting with CuCl₂ in ethanol forms a square-planar complex, enhancing antioxidant activity .
Metal Salt | Conditions | Complex Structure | Notes |
---|---|---|---|
CuCl₂ | RT, 2 h, EtOH | [Cu(C₁₁H₁₀ClN₂)₂]Cl₂ | Chelation at N5 |
Applications : Metal complexes are studied for catalytic and therapeutic properties .
Photochemical Reactions
Under UV light, the compound participates in radical-mediated transformations:
C–H Amination
With N-bromophthalimide and LiOtBu in chlorobenzene, blue light irradiation generates aminated products via halogen-bonded EDA complexes .
Reagent | Conditions | Product | Yield |
---|---|---|---|
N-Bromophthalimide | Blue light, LiOtBu, PhCl | C–H aminated derivative | 67% |
Mechanism : Radical initiation through homolytic cleavage of N–Br bonds, followed by H-atom transfer .
Biological Activity
7-Chloro-2,8-dimethylquinolin-5-amine is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological properties, including data tables summarizing key findings from recent studies.
Chemical Structure and Properties
The compound features a quinoline core, which is known for its ability to interact with various biological targets. The presence of chlorine and dimethyl substitutions enhances its pharmacological profile, making it a candidate for further investigation.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of 7-chloroquinoline compounds exhibit notable antimicrobial properties. For instance, a study evaluated the activity against Plasmodium falciparum, a malaria-causing parasite. The results indicated that several derivatives showed moderate to high antimalarial activity with IC50 values below 50 μM, highlighting their potential as antimalarial agents .
Table 1: Antimalarial Activity of 7-Chloroquinoline Derivatives
Compound | IC50 (μM) | Activity Level |
---|---|---|
2 | 35.29 | Moderate |
3 | 25.37 | High |
4 | 42.61 | Moderate |
9 | 11.92 | High |
The most active derivative, compound (9), exhibited an IC50 of 11.92 μM against P. falciparum, emphasizing the role of specific functional groups in enhancing activity .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies assessed its effects on various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon carcinoma), and HeLa (cervical carcinoma). The derivatives showed varying degrees of cytotoxicity, with some compounds demonstrating significant selectivity towards MCF-7 cells.
Table 2: Anticancer Activity Against Different Cell Lines
Compound | MCF-7 IC50 (μM) | HCT-116 IC50 (μM) | HeLa IC50 (μM) |
---|---|---|---|
3 | 23.39 | 27.26 | 50.03 |
9 | 21.41 | 21.41 | 51.67 |
The results indicate that compounds (3) and (9) possess pronounced anticancer effects across the tested cell lines, suggesting their potential as therapeutic agents .
The mechanism by which these compounds exert their biological effects is an area of active research. Studies suggest that the antimicrobial activity may be attributed to the disruption of bacterial cell membranes, leading to cell lysis . In contrast, the anticancer effects are likely mediated through apoptosis induction and interference with cellular signaling pathways related to cancer progression .
Case Studies
-
Antimalarial Efficacy
A study focusing on the synthesis and evaluation of various quinoline derivatives found that specific modifications in the structure significantly enhanced antimalarial efficacy against both chloroquine-sensitive and resistant strains of P. falciparum. The presence of the chloro substituent at C7 was particularly noted for its role in increasing potency against multidrug-resistant strains . -
Anticancer Profiling
Another investigation assessed the cytotoxicity profiles of several quinoline derivatives against human cancer cell lines. Compounds were screened for their ability to inhibit cell proliferation, with some derivatives showing promising results for further development as anticancer agents .
Properties
Molecular Formula |
C11H11ClN2 |
---|---|
Molecular Weight |
206.67 g/mol |
IUPAC Name |
7-chloro-2,8-dimethylquinolin-5-amine |
InChI |
InChI=1S/C11H11ClN2/c1-6-3-4-8-10(13)5-9(12)7(2)11(8)14-6/h3-5H,13H2,1-2H3 |
InChI Key |
MSTPJEONJXXOKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC(=C2C)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.